Ethanedial, dihydrazone

Description

Contextualization within Hydrazone Chemistry

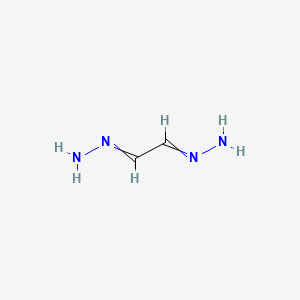

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648). The distinctive imine group (-C=N-N=C-) in hydrazones is fundamental to understanding various chemical reactions. jptcp.com Ethanedial, dihydrazone is the simplest dihydrazone, derived from the smallest dialdehyde (B1249045), glyoxal (B1671930). wikipedia.org Its structure features two hydrazone moieties, which gives it specific chemical properties and reactivity.

The synthesis of ethanedial dihydrazone typically involves the dropwise addition of glyoxal to a solution of hydrazine hydrate (B1144303) in methanol (B129727) while maintaining a low temperature. tandfonline.com The resulting white solid can be dissolved by heating and then isolated by distillation under high vacuum. tandfonline.com

Significance of Dihydrazone Ligands in Modern Chemistry

Dihydrazone ligands, including ethanedial dihydrazone, are significant in modern chemistry, particularly in the field of coordination chemistry. researchgate.net Their ability to chelate metal ions through nitrogen and sometimes oxygen atoms makes them versatile ligands for the formation of stable metal complexes. researchgate.netrsc.org These ligands can coordinate with a variety of transition metals, including iron, cobalt, nickel, and copper. acs.org

The coordination properties of dihydrazone ligands are influenced by the substituents on the hydrazone backbone. researchgate.net The presence of additional donor atoms, such as hydroxyl or pyridyl groups, can lead to the formation of multidentate ligands that form highly stable complexes with specific geometries. mdpi.com These metal complexes have potential applications in various fields, including catalysis and materials science. jptcp.com For instance, some metal complexes of hydrazones have been investigated for their catalytic activity in oxidation reactions. researchgate.net

Research Landscape and Key Developments

Research on ethanedial dihydrazone and other dihydrazone ligands has led to several key developments. One area of focus is the synthesis of novel metal complexes with unique structural and electronic properties. researchgate.net For example, ethanedial dihydrazone has been used as a ligand to synthesize complexes with various transition metals, and their structures have been characterized using techniques like X-ray crystallography. bch.ro

Another significant development is the use of ethanedial dihydrazone as a precursor in the synthesis of other organic compounds. figshare.com For instance, it has been used in the one-step synthesis of bis(1,2,3-triazole) and 1,1'-azobis-1,2,3-triazole through divergent oxidation. tandfonline.com Furthermore, research has explored the polymerization of ethanedial dihydrazone to form polyazines, which are polymers with a repeating azine linkage (-C=N-N=C-). uri.edu The electrical properties of these polymers upon doping have been a subject of investigation. uri.eduacs.org

Recent studies have also explored the synthesis and characterization of transition metal complexes with various hydrazone ligands for their potential biological applications. jptcp.com While this article does not delve into biological activities, the underlying coordination chemistry and synthesis of these complexes are a vibrant area of chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylideneethylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIYMELXENLJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)C=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethanedial Dihydrazone and Its Derivatives

Condensation Reactions for Dihydrazone Formation

The fundamental approach to synthesizing ethanedial dihydrazone involves the condensation of a dicarbonyl compound with a hydrazine (B178648) source. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N bond characteristic of a hydrazone. libretexts.org

Reaction of Glyoxal (B1671930) with Hydrazine Hydrate (B1144303)

The most direct synthesis of ethanedial dihydrazone involves the reaction of glyoxal with hydrazine hydrate. tandfonline.comtandfonline.com Glyoxal, the simplest dialdehyde (B1249045), reacts with two equivalents of hydrazine hydrate to form the dihydrazone.

A typical procedure involves adding a solution of hydrazine hydrate to methanol (B129727) and maintaining a low temperature (around 5°C). tandfonline.comtandfonline.com Glyoxal is then added dropwise while ensuring the temperature remains between 0 and 10°C. tandfonline.comtandfonline.com After the addition, the mixture is stirred for several hours at a low temperature, during which a white solid, the ethanedial dihydrazone, precipitates. tandfonline.comtandfonline.com The product can be further purified by dissolving it in a suitable solvent at an elevated temperature and then allowing it to recrystallize upon cooling. tandfonline.comtandfonline.com

In one reported synthesis, an 85% solution of hydrazine hydrate was added to methanol, followed by the slow addition of a 40% glyoxal solution at 0-10°C. tandfonline.com The reaction mixture was stirred for 3 hours at 5°C, resulting in the formation of a white solid. tandfonline.com This solid was then dissolved by heating to 75°C and subsequently isolated as a yellow solid upon cooling and vacuum distillation. tandfonline.com

Synthesis via Carbonyl-Hydrazide Condensation

A more general approach to hydrazone synthesis involves the condensation of a carbonyl compound with a hydrazide. cdnsciencepub.com This method is widely applicable for the preparation of a variety of hydrazone derivatives. tsijournals.comnih.gov The reaction typically involves refluxing the carbonyl compound and the hydrazide in a suitable solvent, such as ethanol (B145695). ajgreenchem.com

For instance, carbohydrazide (B1668358) and oxalyl dihydrazide have been reacted with various aldehydes and ketones to produce the corresponding carbodihydrazones and oxalyl dihydrazones. cdnsciencepub.com The reaction conditions, such as the ratio of reactants, may need to be adjusted to optimize the yield of the desired dihydrazone product over monosubstituted intermediates. cdnsciencepub.com

Methodological Variations: Solvent Effects and Catalysis

The efficiency and outcome of dihydrazone synthesis can be significantly influenced by the choice of solvent and the use of catalysts.

Solvent Effects: The polarity of the solvent can affect the kinetics and yield of hydrazone formation. acs.orgresearchgate.net For example, in the reaction of aldehydes and ketones with a resin-bound hydrazide, polar solvents were found to influence the reaction kinetics, particularly for less reactive molecules. acs.org In some cases, solvent-free conditions have been shown to provide excellent yields of hydrazone derivatives in shorter reaction times. rsc.org The choice of solvent can also be crucial in directing the reaction towards a specific product, as seen in the oxidation of glyoxal dihydrazone where chlorinated solvents favored the formation of bis(1,2,3-triazole). tandfonline.com

Catalysis: Acid catalysis is commonly employed to accelerate hydrazone formation. nih.gov The reaction rate can be significantly enhanced by general acid catalysis, although excessively low pH can be detrimental due to the protonation of the hydrazine nucleophile. nih.gov Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone formation, increasing reaction rates substantially. acs.orgnih.gov For instance, aniline was found to accelerate hydrazone formation by a factor of up to 40 at neutral pH. nih.gov Bifunctional amine buffers have also been developed to catalyze the reaction and control pH simultaneously. rsc.org

Synthesis of Substituted Ethanedial Dihydrazones

The synthesis of substituted ethanedial dihydrazones allows for the introduction of various functional groups, leading to a wide range of derivatives with tailored properties. These can be broadly categorized into symmetric and asymmetric bis-hydrazones.

Preparation of Symmetric Bis-Hydrazone Analogues

Symmetric bis-hydrazones are typically prepared by reacting glyoxal with two equivalents of a substituted hydrazine. A family of C2-symmetric glyoxal bis-hydrazone ligands has been synthesized using various 2,5-diarylpyrrolidines. semanticscholar.orgacs.org These ligands have shown promise in asymmetric catalysis, such as the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org The synthesis of these ligands often involves the preparation of the corresponding 1-amino-2,5-diarylpyrrolidines, followed by condensation with glyoxal. semanticscholar.orgacs.org

For example, glyoxal bis-hydrazone derived from (S,S)-1-amino-2,5-diphenylpyrrolidine has been used as a ligand in palladium-catalyzed asymmetric Suzuki-Miyaura cross-couplings, affording enantiomerically enriched biaryls. organic-chemistry.org

Table 1: Examples of Symmetric Bis-Hydrazone Ligands

| Hydrazine Precursor | Bis-Hydrazone Product | Application |

|---|---|---|

| (S,S)-1-Amino-2,5-diphenylpyrrolidine | Glyoxal bis((S,S)-2,5-diphenylpyrrolidin-1-yl)imine | Asymmetric Suzuki-Miyaura cross-coupling organic-chemistry.org |

Synthesis of Asymmetric Hydrazone Derivatives

The synthesis of asymmetric hydrazone derivatives of ethanedial is more complex, requiring sequential reaction steps or the use of starting materials with inherent asymmetry. While the direct synthesis of asymmetric ethanedial dihydrazones is not extensively documented, general methods for preparing asymmetric bis-hydrazones have been described. rsc.org These methods often involve the stepwise reaction of a dihydrazide with two different carbonyl compounds or the reaction of an asymmetric dicarbonyl compound with a hydrazine.

The study of polymorphism in novel symmetric and asymmetric bis-hydrazone derivatives indicates that the choice of solvent during crystallization can lead to different polymorphic forms. rsc.org

Functionalization Strategies for Ligand Design

Ethanedial, dihydrazone and its derivatives serve as effective ligands in coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons that can coordinate with metal ions. researchgate.netsymbiosisonlinepublishing.com These compounds are a type of Schiff base, which are known for forming stable complexes with a variety of metals. symbiosisonlinepublishing.comscirp.orgxiahepublishing.com

Functionalization for ligand design involves modifying the basic ethanedial dihydrazone structure to enhance its chelating ability, selectivity, and the stability of the resulting metal complex. This can be achieved by using substituted hydrazines in the initial synthesis. A notable example is the synthesis of bis(6-methyl-2-pyridyl)glyoxal dihydrazone. rsc.org This ligand is synthesized from the corresponding substituted glyoxal and hydrazine and is highly selective for copper(I) ions, forming a colored complex that can be used for spectrophotometric analysis. rsc.org

The introduction of different functional groups onto the hydrazone framework allows for the fine-tuning of the ligand's electronic and steric properties, influencing the catalytic, magnetic, and optical properties of the metal complexes formed. researchgate.netresearchgate.net For instance, unsymmetrical Schiff base ligands can be created by condensing two different carbonyl compounds with a dihydrazide, leading to ligands with varied coordination environments. niscpr.res.in

Table 2: Examples of Functionalized Dihydrazone Ligands

| Ligand Name | Functional Group/Feature | Application/Metal Complex | Reference |

|---|---|---|---|

| Bis(6-methyl-2-pyridyl)glyoxal dihydrazone | Pyridyl groups | Spectrophotometric determination of Copper(I) | rsc.org |

| Ethanedial bis[methyl(pyridin-2-yl)hydrazone] | Pyridyl and methyl groups | Palladium coordination compounds for catalysis | researchgate.net |

| Glyoxal-salicylaldehyde succinic acid dihydrazone | Unsymmetrical structure with salicylaldehyde (B1680747) and succinic acid moieties | Complexes with Co(II), Ni(II), Cu(II), Zn(II) with pesticidal activity | niscpr.res.in |

Oligomerization and Polymerization Approaches

This compound is a valuable monomer for the synthesis of oligomers and polymers containing conjugated systems. The presence of two reactive hydrazone groups allows it to participate in condensation reactions to form larger molecular chains.

One approach is the acid-catalyzed reaction of dialdehydes like glyoxal with carbonothioic dihydrazide to form oligomeric (diy1idene)carbonothioic dihydrazides. tandfonline.com These reactions yield insoluble products with repeating units. tandfonline.com

A significant application is the synthesis of polyazines, which are polymers with a -[N=C(R)-C(R)=N]- repeating unit. acs.org Unsubstituted polyazine can be synthesized from glyoxal dihydrazone. acs.orgacs.org The resulting polymer is isoelectronic with polyacetylene and has been studied for its potential as a conducting polymer. acs.org Research has shown that polyazine can be doped with iodine, although the resulting conductivity is limited by structural defects. acs.org The structure of the monomer, glyoxal dihydrazone, is planar with an anti-conformation, which influences the conformation of the resulting polymer. acs.org

Furthermore, the dihydrazone linkage itself is utilized to create dynamic polymer networks. rsc.org These networks incorporate dynamic covalent bonds that can reversibly cleave and reform under specific stimuli like changes in pH. rsc.orgfrontiersin.org This property is exploited in designing materials for applications such as controlled drug delivery and recyclable composites. rsc.orgfrontiersin.orggoogle.com For example, triblock copolymers containing a pH-sensitive hydrazone bond have been synthesized for creating micelles that can release a drug payload in an acidic environment, such as that found in tumor tissues. frontiersin.orgrsc.org

Table 3: Polymerization Data for Unsubstituted Polyazine

| Property | Description | Reference |

|---|---|---|

| Monomer | Glyoxal dihydrazone | acs.org |

| Polymer Type | Polyazine (-[N=CH-CH=N]-) | acs.org |

| Key Structural Feature | Isoelectronic with trans-polyacetylene | acs.org |

| Doping Agent | Iodine | acs.org |

| Resulting Property | Pressed-pellet conductivities up to 1 x 10⁻⁶ Ω⁻¹ cm⁻¹ | acs.org |

| Limiting Factor | sp³ defects from incomplete elimination during condensation | acs.org |

Compound Reference Table

Spectroscopic and Structural Elucidation of Ethanedial Dihydrazone Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the characteristic functional moieties of ethanedial dihydrazone.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In ethanedial dihydrazone, the key functional groups are the hydrazone moieties (-CH=N-NH₂).

The IR spectrum of ethanedial dihydrazone exhibits characteristic absorption bands that confirm its structure. The presence of the N-H bonds in the amino groups and the C=N double bonds of the azomethine group are particularly diagnostic. Typically, the N-H stretching vibrations of primary amines and hydrazones appear in the region of 3200-3500 cm⁻¹. The C=N stretching vibration for hydrazones is generally observed in the 1580-1650 cm⁻¹ region. researchgate.netresearchgate.netwecmelive.com Analysis of ethanedial dihydrazone and related polyazines has utilized IR spectroscopy to identify these key features and to detect structural characteristics, such as potential defect sites in polymeric structures derived from it. uri.edu

Table 1: Characteristic Infrared Absorption Frequencies for Ethanedial Dihydrazone

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Medium to Strong |

| C-H Stretching | 2850 - 3000 | Medium |

| C=N Stretching (Azomethine) | ~1600 - 1650 | Medium to Strong |

| N-H Bending (Scissoring) | ~1550 - 1620 | Medium |

Note: The exact frequencies can vary based on the sample state (solid, solution) and intermolecular interactions like hydrogen bonding.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For a molecule with a center of symmetry, such as ethanedial dihydrazone in its planar trans conformation, mutual exclusion principle states that vibrations that are Raman active are IR inactive, and vice versa.

Applications of Raman spectroscopy for ethanedial dihydrazone could be particularly useful for studying the C=N and C-C backbone vibrations, which are expected to produce strong Raman signals due to the polarizability of the π-electron system. Studies on related compounds like diacetyl have utilized Raman spectroscopy to propose and confirm structural assignments. researchgate.net Furthermore, recent research has explored functionalized hydrazones as probes for Raman spectroscopy imaging, highlighting the potential for using the characteristic vibrational frequencies of the hydrazone moiety in advanced applications. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For ethanedial dihydrazone (H₂N-N=CH-CH=N-NH₂), the spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

The key signals in the ¹H NMR spectrum are those for the amine (-NH₂) protons and the methine (-CH=) protons. The chemical shift of N-H protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The methine protons are attached to sp²-hybridized carbons and are expected to resonate downfield. Research on monomers of a copolymer derived from glyoxal (B1671930) dihydrazone reported signals at approximately 7.71 ppm for an NH proton and 4.13 ppm for the CH protons. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Ethanedial Dihydrazone

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 4.0 - 8.0 (Broad) | Singlet | 4H |

Note: The observed chemical shifts can be influenced by the choice of solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of ethanedial dihydrazone, only one signal is expected in its broadband proton-decoupled ¹³C NMR spectrum. This signal corresponds to the two equivalent sp²-hybridized carbons of the azomethine groups (-CH=N-).

The chemical shift for these carbons is expected in the downfield region, characteristic of carbons involved in a double bond with an electronegative nitrogen atom. A study involving the characterization of glyoxal dihydrazone reported a ¹³C NMR chemical shift at 139.8 ppm for the C=N carbon. researchgate.net This single peak strongly supports the symmetrical structure of the molecule.

Table 3: ¹³C NMR Chemical Shift for Ethanedial Dihydrazone

| Carbon Type | Chemical Shift (δ, ppm) |

|---|

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms within a molecule. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide invaluable information about the electronic environment of nitrogen atoms.

For ethanedial dihydrazone, two distinct nitrogen environments exist: the imine nitrogen (-N=) and the amine nitrogen (-NH₂). Therefore, two signals are expected in the ¹⁵N NMR spectrum. Studies on hydrazine (B178648) and its metabolites have shown that hydrazono nitrogens resonate significantly downfield compared to hydrazido (amine-like) nitrogens. For instance, the hydrazono nitrogen of pyruvate hydrazone was detected at approximately 316 ppm, while acetylhydrazine's amino nitrogen appeared around 107-110 ppm. nih.gov Based on this, one can predict the approximate chemical shift regions for the two types of nitrogen atoms in ethanedial dihydrazone.

Table 4: Predicted ¹⁵N NMR Chemical Shift Ranges for Ethanedial Dihydrazone

| Nitrogen Type | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| Amine (-NH₂) | 100 - 120 |

Note: Chemical shifts are referenced relative to a standard like liquid ammonia (NH₃). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. In the case of ethanedial dihydrazone, mass spectrometry provides crucial information regarding its molecular formula and fragmentation behavior.

Molecular Ion Detection and Fragmentation Patterns

In mass spectrometry, the molecular ion peak (M+) is of primary importance as it corresponds to the molecular weight of the compound. For ethanedial dihydrazone (C₂H₆N₄), the molecular ion is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. researchgate.net The molecular weight of ethanedial dihydrazone is 86.10 g/mol . nih.govnih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. chemguide.co.uklibretexts.org While specific fragmentation data for ethanedial dihydrazone is not extensively detailed in the search results, general principles of hydrazone fragmentation can be applied. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and the C-N bond. researchgate.netresearchgate.net For ethanedial dihydrazone, this could lead to fragments corresponding to the loss of ammonia (NH₃), diazene (B1210634) (N₂H₂), or other small nitrogen-containing species. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govpnnl.govresearchgate.net For ethanedial dihydrazone, the exact mass is calculated to be 86.059246208 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. This high level of accuracy is invaluable for confirming the identity of a synthesized compound and for elucidating the elemental composition of fragment ions, which in turn helps to piece together the fragmentation puzzle. nih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com For ethanedial dihydrazone, this method provides precise information about its molecular geometry, conformation, and how the molecules pack together in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction studies on ethanedial dihydrazone have revealed its precise molecular structure. uri.edu The compound crystallizes in the P21/a space group with cell constants a = 7.744 (4) Å, b = 4.113 (1) Å, c = 8.063 (4) Å, and β = 115.66 (3)°. uri.edu These studies have shown that the ethanedial dihydrazone molecule is planar. uri.edu Key bond lengths determined from the crystal structure include a carbon-nitrogen double bond of 1.278 Å and a carbon-carbon single bond of 1.433 Å. uri.edu The planarity of the molecule and the observed bond lengths provide insight into the electronic structure and conjugation within the dihydrazone system.

Table 1: Selected Crystallographic Data for Ethanedial Dihydrazone

| Parameter | Value |

| Space Group | P21/a |

| a (Å) | 7.744 (4) |

| b (Å) | 4.113 (1) |

| c (Å) | 8.063 (4) |

| β (°) | 115.66 (3) |

| C=N bond length (Å) | 1.278 |

| C-C bond length (Å) | 1.433 |

Data sourced from Chaloner-Gill et al. (1990) uri.edu

Analysis of Conformation (E/Z Isomerism)

The restricted rotation around the carbon-nitrogen double bond in hydrazones can lead to the existence of E/Z (or cis/trans) isomers. docbrown.inforesearchgate.net X-ray crystallography is an excellent method for unambiguously determining the specific isomeric form present in the crystal. For ethanedial dihydrazone, the crystal structure analysis shows that the molecule adopts an E conformation about the carbon-nitrogen double bonds. uri.edu The molecule also exhibits an anti conformation around the central carbon-carbon single bond. uri.edu This anti-E conformation is similar to that observed in the methyl-substituted analog, 2,3-butanedione (B143835) dihydrazone. uri.edu

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the crystalline state, molecules of ethanedial dihydrazone are held together by intermolecular forces. Hydrogen bonding is a significant interaction, with the amine hydrogens acting as hydrogen bond donors and the imine nitrogens as acceptors. nih.govresearchgate.net These interactions link the molecules together, contributing to the stability of the crystal lattice. iaea.org

Hirshfeld Surface Analysis and Crystal Packing

The three-dimensional arrangement of molecules in a crystal, or crystal packing, is dictated by a variety of intermolecular interactions. An X-ray crystal structure was reported for ethanedial, dihydrazone, revealing that it crystallizes in the space group P21/a with specific cell constants. The molecule itself is planar, adopting an E conformation about the carbon-nitrogen double bonds and an anti conformation around the central carbon-carbon single bond.

The two-dimensional fingerprint plots derived from the Hirshfeld analysis would quantify the relative contributions of these different interactions. It is anticipated that the N-H···N hydrogen bonds would appear as distinct "spikes" on the fingerprint plot, indicating strong, directional interactions. The weaker interactions would be represented by more diffuse regions of the plot.

Interactive Data Table: Predicted Intermolecular Contacts for this compound from a Hypothetical Hirshfeld Surface Analysis

| Interaction Type | Donor Atom | Acceptor Atom | Predicted Contribution (%) |

| Hydrogen Bonding | N-H | N | 40-50 |

| Weak C-H···N | C-H | N | 15-25 |

| van der Waals | H···H | H | 20-30 |

| Other | C···C, N···C | - | 5-10 |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed for this purpose.

A TGA thermogram for this compound would likely show a multi-step decomposition process. The initial weight loss, occurring at a lower temperature range, could be attributed to the loss of ammonia (NH₃). At higher temperatures, the remaining molecular framework would likely decompose, leading to the evolution of nitrogen gas (N₂) and various hydrocarbon fragments. The final residual mass would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Interactive Data Table: Hypothetical TGA Data for the Decomposition of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Proposed Evolved Species |

| 1 | 150-250 | ~40% | NH₃ |

| 2 | 250-400 | ~60% | N₂, Hydrocarbon fragments |

| Residue | >400 | <5% | Carbonaceous residue |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and other phase transitions. For this compound, a DSC analysis would provide valuable information about its physical transformations upon heating.

A typical DSC thermogram for a crystalline organic compound like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the compound. Depending on the purity and crystalline form, other thermal events, such as solid-solid phase transitions, might also be observed as smaller endothermic or exothermic peaks before the melting point. In the higher temperature region, exothermic peaks corresponding to decomposition processes would be expected, which should correlate with the weight loss steps observed in the TGA analysis.

Interactive Data Table: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 170 | 175 | 150-200 (Endothermic) |

| Decomposition | 200 | 230 | Variable (Exothermic) |

Coordination Chemistry of Ethanedial Dihydrazone As a Ligand

Ligand Design Principles for Polydentate Systems

The utility of ethanedial dihydrazone in coordination chemistry stems from its inherent structural and electronic properties. These characteristics are foundational to its role as a building block for more complex, multi-donor ligand systems.

Ethanedial dihydrazone (C₂H₆N₄) is a symmetrical molecule featuring two hydrazone moieties (R₂C=N-NH₂). The primary donor sites are the two imine nitrogen atoms. These nitrogen atoms possess lone pairs of electrons that are available for coordination with metal centers. researchgate.netmtct.ac.in

The most common coordination mode for ethanedial dihydrazone is as a bidentate N,N'-chelating ligand . In this arrangement, both imine nitrogen atoms coordinate to a single metal ion, forming a stable five-membered chelate ring. This mode of coordination is prevalent in its complexes with transition metals like nickel(II) and cobalt(II). niscpr.res.in The formation of this chelate ring is entropically favored and contributes significantly to the stability of the resulting metal complexes.

Beyond simple chelation, ethanedial dihydrazone can act as a bridging ligand, linking two or more metal centers. This behavior is crucial in the formation of polynuclear complexes or coordination polymers. Furthermore, it serves as a key intermediate in template synthesis, where the metal ion holds the dihydrazone in a specific orientation, facilitating reactions with other molecules, such as formaldehyde, to form larger macrocyclic ligands. niscpr.res.in In these macrocyclic products, the original nitrogen atoms from the ethanedial dihydrazone remain coordinated to the central metal ion. niscpr.res.in

The tautomerism often seen in more complex acylhydrazones (amide-iminol) is not a factor for the parent ethanedial dihydrazone, simplifying its coordination behavior. mtct.ac.in Its coordination is primarily dictated by the Lewis basicity of the imine nitrogens.

The interaction between ethanedial dihydrazone and a metal ion is governed by a balance of steric and electronic factors.

Electronic Influences: The ethanedial dihydrazone ligand framework possesses a conjugated π-system across the N=C-C=N backbone. This conjugation influences the electronic properties of the donor nitrogen atoms. There is a notable n→π conjugation within the bis-hydrazone system, which results in high electronic density at the nitrogen atoms, enhancing their ability to donate electron density to a metal center. arkat-usa.org This makes it an effective σ-donor. The relatively simple electronic structure, free of strongly withdrawing or donating peripheral groups, makes it a useful baseline ligand for studying metal-ligand interactions.

Steric Influences: Ethanedial dihydrazone is a relatively small and planar molecule, which minimizes steric hindrance upon coordination. However, the geometry of the ligand is not entirely rigid. There is limited flexibility due to potential rotation around the central C-C and the N-N single bonds. arkat-usa.org When incorporated into more complex designs, such as C₂-symmetric glyoxal (B1671930) bis-hydrazones used in catalysis, the structure can provide significant steric crowding around the metal center, which is crucial for inducing stereoselectivity. arkat-usa.org The planarity and defined bite angle of the ligand are suitable for forming stable square-planar or octahedral complexes without introducing significant strain.

While ethanedial dihydrazone itself is achiral, its simple and symmetrical backbone makes it an ideal scaffold for the synthesis of chiral ligands for asymmetric catalysis. The primary strategy involves the condensation of glyoxal with chiral hydrazines. arkat-usa.orgacs.org

By reacting glyoxal with enantiomerically pure hydrazines, C₂-symmetric bis-hydrazone ligands can be readily prepared. arkat-usa.org These ligands combine the coordinating ability of the dihydrazone core with a chiral environment provided by the substituents on the hydrazine (B178648) nitrogen atoms. Prominent examples of chiral hydrazines used for this purpose include (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) and those derived from chiral 2,5-disubstituted pyrrolidines. arkat-usa.orgacs.orgsemanticscholar.org

These chiral glyoxal bis-hydrazone ligands have been successfully employed in a range of metal-catalyzed enantioselective reactions, including:

Diels-Alder Reactions: Copper(II) complexes of chiral bis-hydrazones have been shown to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and N-crotonyloxazolidinone with good enantioselectivities. arkat-usa.org

Palladium-Catalyzed Cross-Coupling: Chiral bis-hydrazone ligands have been developed for palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions, demonstrating their modularity and effectiveness in creating axially chiral biaryl compounds. acs.orgacs.org

The design of these ligands leverages the C₂-symmetry to simplify the analysis of the stereochemical outcome and the steric bulk of the chiral auxiliaries to effectively control the facial selectivity of the substrate's approach to the metal center. arkat-usa.org

Synthesis of Metal Complexes

Ethanedial dihydrazone forms complexes with a variety of metal ions, with its synthesis and the resulting complex's structure depending on the metal and reaction conditions.

Ethanedial dihydrazone readily forms complexes with first-row transition metals. The synthesis typically involves the direct reaction of a metal salt with the pre-formed ligand in a suitable solvent like ethanol (B145695).

Cobalt(II) and Nickel(II) Complexes: Well-characterized examples include the bis(glyoxaldihydrazone) complexes of cobalt(II) and nickel(II). For instance, reacting nickel(II) chloride with two equivalents of ethanedial dihydrazone in ethanol yields the [Ni(C₂H₆N₄)₂]Cl₂ complex. niscpr.res.in These complexes often serve as precursors for macrocyclic compounds. niscpr.res.in Spectroscopic and magnetic data for these complexes typically suggest an octahedral geometry, with two dihydrazone ligands coordinating in a bidentate fashion and the anions remaining in the outer coordination sphere.

Copper(II) Complexes: Copper(II) is known to form stable complexes with a wide variety of hydrazone ligands, often exhibiting square planar or distorted octahedral geometries. orientjchem.orgrsc.org While specific studies on simple [Cu(ethanedial dihydrazone)ₓ]²⁺ complexes are less common, copper complexes of macrocycles derived from ethanedial dihydrazone have been synthesized, confirming the compatibility of the Cu(II) ion with the N,N' chelate. researchgate.net

Fe, Pd, and Zn Complexes: Iron, palladium, and zinc also form stable complexes with various hydrazone and bis-hydrazone ligands. researchgate.netorientjchem.orgnih.gov Palladium(II) complexes of glyoxal-derived bis-hydrazones are particularly relevant in the context of catalysis. acs.org Zinc(II) readily forms tetrahedral or octahedral complexes and has been shown to coordinate to dihydrazone ligands derived from dialdehyde (B1249045) starch, utilizing the imine nitrogens as donor sites. researchgate.net Although the general principles of coordination chemistry support the formation of complexes between these metals and ethanedial dihydrazone, specific, well-characterized examples with the simple parent ligand are not as extensively reported in the literature as those for Co(II) and Ni(II).

| Metal Ion | Example Complex/Derivative | Typical Geometry | Key Findings/Applications | Reference |

|---|---|---|---|---|

| Nickel(II) | [Ni(C₂H₆N₄)₂]Cl₂ | Octahedral | Acts as a precursor for macrocyclic complexes via template synthesis. | niscpr.res.in |

| Cobalt(II) | [Co(C₂H₆N₄)₂]Br₂ | Octahedral | Used as an intermediate in template reactions to form octaaza macrocycles. | niscpr.res.in |

| Copper(II) | Cu(II) complex with chiral glyoxal bis-hydrazone | Square Planar | Catalyst for enantioselective Diels-Alder reactions. | arkat-usa.org |

| Palladium(II) | Pd(II) complex with chiral glyoxal bis-hydrazone | Square Planar | Catalyst for enantioselective cross-coupling reactions. | acs.orgacs.org |

The coordination chemistry of hydrazones with main group elements, particularly organotin(IV) compounds, is an active area of research. tandfonline.comnih.govnih.gov Diorganotin(IV) and triorganotin(IV) moieties are known to form stable complexes with a range of Schiff base and hydrazone ligands. In these complexes, the ligand often coordinates through nitrogen and, in the case of acylhydrazones, deprotonated enolic oxygen atoms, leading to five- or six-coordinate tin centers with trigonal bipyramidal or octahedral geometries, respectively. tandfonline.comnih.gov

Homo- and Heterobimetallic Complexes

Ethanedial dihydrazone, also known as glyoxal dihydrazone, possesses a symmetric structure with two separate hydrazone moieties (-C=N-NH2). This configuration makes it an excellent candidate to act as a bridging ligand, capable of coordinating with two distinct metal centers simultaneously. researchgate.net The presence of two interlinked nitrogen atoms in each hydrazone group provides multiple donor sites, allowing for versatile chelation and the formation of stable polynuclear complexes. researchgate.netmdpi.com These polynuclear species can be categorized as either homobimetallic, where the two metal ions are identical, or heterobimetallic, where they are different.

The formation of such bimetallic complexes is a key feature of polyfunctional chelating agents like dihydrazones. researchgate.net The ligand can bridge two metal centers, leading to the creation of discrete dinuclear molecules or extended polymeric chains. The specific nature of the resulting complex—whether it is mononuclear, homobimetallic, or heterobimetallic—often depends on the reaction stoichiometry, the metal salts used, and other reaction conditions such as pH and solvent. nih.govcsic.es For instance, in related bis-hydrazone systems, the reaction with one equivalent of a metal salt may yield a dinuclear complex, while different conditions or the introduction of a second, different metal salt can lead to the formation of heterotetranuclear species. csic.es The ability of the ethanedial dihydrazone ligand to facilitate communication and interaction between two metal centers makes these complexes subjects of significant interest for applications in catalysis and materials science. nih.govresearchgate.net

Structural Characterization of Metal Complexes

Spectroscopic Evidence of Coordination

The coordination of ethanedial dihydrazone to metal ions is readily confirmed through various spectroscopic techniques, which detect changes in the electronic and vibrational properties of the ligand upon complexation.

Infrared (IR) Spectroscopy : IR spectroscopy is a primary tool for verifying the coordination of the hydrazone ligand. A key piece of evidence is the shift in the stretching frequency of the azomethine (C=N) group. researchgate.net In the free ligand, this band appears at a characteristic frequency; upon coordination of the azomethine nitrogen to a metal ion, this band typically shifts to a lower frequency (a bathochromic shift). researchgate.netresearchgate.net This shift indicates a decrease in the C=N bond order due to the donation of electron density to the metal center. researchgate.net Furthermore, the formation of metal-ligand bonds is directly confirmed by the appearance of new, low-frequency bands in the far-IR spectrum, which are assigned to metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those containing Zn(II), ¹H and ¹³C NMR spectroscopy provides definitive evidence of coordination in solution. In the ¹H NMR spectrum of a complex, the signals for protons adjacent to the coordination sites, such as the N-H protons and the C-H protons of the ethanedial backbone, often experience a downfield shift compared to the free ligand. mdpi.com The disappearance of the N-H proton signal can signify its deprotonation upon chelation to the metal ion. mdpi.com

Electronic (UV-Visible) Spectroscopy : The electronic spectra of the metal complexes show significant differences from that of the free ligand. New absorption bands often appear, which are not attributable to either the ligand or the metal ion alone. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, providing strong evidence of the formation of a coordination complex. researchgate.netasianpubs.org The electronic spectra, in conjunction with magnetic susceptibility measurements, can also help determine the coordination geometry of the metal center, such as octahedral or tetrahedral environments. asianpubs.orgneliti.com

| Spectroscopic Technique | Key Indicator | Observed Change Upon Complexation | Reference |

|---|---|---|---|

| Infrared (IR) | ν(C=N) stretch | Shift to lower frequency | researchgate.netresearchgate.net |

| ν(M-N) and ν(M-O) | Appearance of new bands in far-IR | researchgate.net | |

| NMR (¹H) | N-H and adjacent C-H protons | Downfield shift or disappearance (if deprotonated) | mdpi.com |

| UV-Visible | New absorption bands | Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands | researchgate.netasianpubs.org |

X-ray Crystallographic Determination of Coordination Geometry

Single-crystal X-ray diffraction provides unambiguous proof of a complex's structure and the precise coordination geometry around the metal centers. For ethanedial dihydrazone (glyoxal dihydrazone), crystallographic analysis has shown that the free ligand crystallizes in the monoclinic space group P2₁/a. researchgate.net

When incorporated into metal complexes, the ligand's conformation and binding mode are explicitly revealed. In related dihydrazone complexes, X-ray studies have confirmed a variety of coordination modes and geometries. For example, 2,3-butanedione (B143835) bis(isonicotinylhydrazone), a similar dihydrazone, has been shown to act as a neutral tetradentate (N₂O₂) ligand in some complexes, while in others, it behaves as a binegative tetradentate ligand, bridging two metal ions. nih.gov The resulting complexes can exhibit geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and the other coordinating species. nih.gov In binuclear complexes, the dihydrazone ligand typically acts as a bridge, with each hydrazone unit chelating to a different metal ion, often resulting in distorted octahedral or square pyramidal geometries around the metal centers. mdpi.commdpi.com

Analysis of Metal-Ligand Bond Parameters

X-ray crystallography also allows for the precise measurement of metal-ligand bond lengths and angles, which are crucial for understanding the nature and strength of the coordination bonds. chalmers.se The analysis of these parameters from the Cambridge Structural Database (CSD) reveals general trends in coordination compounds. For instance, anionic ligands (such as a deprotonated hydrazone) typically form shorter and stronger bonds with metal centers compared to their neutral ligand counterparts. chalmers.se

In characterized Fe(II) complexes with N-donor ligands, Fe-N bond lengths are typically around 2.14 Å, while Fe-O bonds are in the range of 2.10–2.18 Å. mdpi.com Similarly, for Zn(II) complexes, Zn-N and Zn-O bond lengths fall into comparable ranges. mdpi.com The bond lengths in complexes of ethanedial dihydrazone are consistent with these values, confirming the formation of robust covalent coordination bonds. rsc.org The reduction of ligand field parameters, such as the Racah parameter (B), calculated from spectral data, also indicates a considerable degree of covalent character in the metal-ligand bonds. asianpubs.org

| Metal Ion | Ligand Donor Atom | Typical Bond Length (Å) | Reference |

|---|---|---|---|

| Fe(II) | Nitrogen (N) | ~2.14 | mdpi.com |

| Fe(II) | Oxygen (O) | 2.10 - 2.18 | mdpi.com |

| Zn(II) | Nitrogen (N) | ~2.10 | mdpi.com |

| Zn(II) | Oxygen (O) | ~2.08 | mdpi.com |

| Cu(II) | Oxygen (O) | 1.95 - 2.34 | chalmers.se |

Supramolecular Assembly and Host-Guest Chemistry

Self-Assembly of Metallosupramolecular Architectures

The principles of supramolecular chemistry govern the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. wikipedia.org In the context of ethanedial dihydrazone, the coordination complexes themselves can serve as programmed building blocks, or "tectons," for the construction of more elaborate metallosupramolecular architectures. frontiersin.org The directional nature of metal-ligand bonds provides a high degree of control over the geometry of the initial building block, which is a cornerstone of creating complex, self-assembled systems. nih.govfrontiersin.org

The process of self-assembly allows individual metal-hydrazone complexes to organize into larger, ordered superstructures, such as coordination polymers or discrete cages. nih.govrsc.org This organization is driven by a combination of factors including the coordination geometry of the metal ion, the bridging nature of the dihydrazone ligand, and secondary intermolecular forces like hydrogen bonding and π-π stacking. nih.govacs.org The resulting metallosupramolecular architectures can form diverse and complex structures, including helicates, macrocycles, and frameworks. frontiersin.org These organized assemblies are of great interest because their confined cavities and ordered structures can potentially serve as hosts in host-guest chemistry, encapsulating smaller molecules and leading to applications in sensing, catalysis, and materials science. wikipedia.orgnitschkegroup-cambridge.com

The Role of Non-Covalent Interactions in the Stability of Ethanedial Dihydrazone Complexes

Key non-covalent interactions observed in hydrazone-based metal complexes include hydrogen bonding, π-π stacking, and van der Waals forces. The N-H protons of the dihydrazone ligand are potent hydrogen bond donors, readily interacting with anions, solvent molecules, or even other ligand molecules within the crystal lattice. frontiersin.org Similarly, the C=N-N=C backbone and any associated aromatic rings can participate in π-π stacking interactions, further stabilizing the structure. frontiersin.org

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, have become invaluable tools for elucidating the nature and magnitude of these non-covalent interactions. frontiersin.orgmdpi.com Hirshfeld surface analysis, for instance, allows for the visualization and quantification of intermolecular contacts, highlighting the specific atoms involved in hydrogen bonding and other close contacts. frontiersin.org The dnorm function and 2D fingerprint plots derived from this analysis provide a detailed picture of the interaction patterns. frontiersin.org

Research on related hydrazone complexes has demonstrated that the type and extent of non-covalent interactions can be influenced by the choice of metal ion and counter-anions. frontiersin.org For example, the exchange of anions can lead to different hydrogen bonding networks and π-π stacking arrangements, thereby altering the three-dimensional supramolecular architecture. frontiersin.org

| Interaction Type | Description | Significance in Complex Stability |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. In ethanedial dihydrazone complexes, N-H groups are primary donors. | Crucial for the formation of defined supramolecular networks and contributes significantly to lattice energy. frontiersin.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. The delocalized π-systems of the hydrazone backbone can participate in these interactions. | Helps in the organization of molecules in the solid state, leading to stacked columnar structures. frontiersin.org |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall cohesion of the crystal lattice. |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. | Can influence the conformation and packing of the complexes. |

Mechanically Interlocked Molecular Structures with Ethanedial Dihydrazone

The unique structural features of ethanedial dihydrazone and its derivatives, particularly their ability to participate in dynamic covalent chemistry, have led to their use in the construction of mechanically interlocked molecular architectures (MIMAs). wikipedia.org These fascinating molecules, such as catenanes (consisting of two or more interlocked rings) and rotaxanes (a linear "axle" threaded through a macrocyclic "wheel" and trapped by bulky "stoppers"), are connected by mechanical bonds rather than covalent bonds. wikipedia.org

The synthesis of such structures often relies on template-directed approaches, where non-covalent interactions guide the assembly of the components before the final covalent bond formation that locks the structure in place. scienceopen.comiupac.org Hydrazone formation, being a reversible reaction, is particularly well-suited for dynamic covalent chemistry, allowing for the "error-checking" and "proof-reading" necessary to achieve high yields of the desired interlocked products. nih.govrsc.org

Ethanedial (glyoxal) and its dihydrazone derivatives have been employed as key building blocks in the synthesis of catenanes and rotaxanes. escholarship.orgresearcher.life For instance, the condensation reaction between ethanedial and appropriate diamine precursors can lead to the formation of macrocycles. In the presence of a template, such as a pre-formed ring or a linear molecule destined to be the axle of a rotaxane, this cyclization can result in the formation of an interlocked structure.

The resulting mechanically interlocked molecules can exhibit unique properties, such as molecular motion, where one component moves relative to the other. nih.gov This has led to their exploration in the development of molecular machines, switches, and sensors. nih.govnih.gov The mechanical bond can also confer stability to otherwise reactive species by sterically encumbering them within the interlocked framework. nih.gov

| MIMA Type | Description | Role of Ethanedial Dihydrazone Moiety |

|---|---|---|

| frontiersin.orgCatenane | Two interlocked macrocyclic rings. davuniversity.org | Can be a component of one or both macrocycles, formed via dynamic hydrazone chemistry. nih.gov |

| frontiersin.orgRotaxane | A dumbbell-shaped molecule threaded through a macrocycle. naturalspublishing.com | The hydrazone linkage can be part of the macrocycle or the axle, or used in the "clipping" reaction to form the macrocycle around the axle. rsc.org |

Theoretical and Computational Investigations of Ethanedial Dihydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. epstem.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including hydrazones. epstem.netmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For ethanedial dihydrazone, this process would determine the most stable conformation, including bond lengths, bond angles, and dihedral angles.

Experimental X-ray crystallography has shown that glyoxal (B1671930) dihydrazone is planar, with the carbon-nitrogen double bond in the E conformation and the carbon-carbon single bond in the anti conformation. A computational geometry optimization using a suitable DFT functional, such as B3LYP with a 6-31G(d,p) basis set, would be expected to reproduce this planar structure. biomedres.us For comparison, DFT studies on a related compound, glyoxal bis[(2,4-dinitrophenyl)hydrazone], predicted a planar geometry that aligns well with experimental X-ray data. wisc.edu In that derivative, the calculated C=N bond length was 1.34 Å and the N-N bond length was 1.38 Å, which are in good agreement with the experimental values of 1.32–1.36 Å and 1.40 Å, respectively. wisc.edu Similar calculations on ethanedial dihydrazone would allow for a direct comparison with its known crystal structure.

Conformational analysis would also investigate other possible isomers, such as those with a syn conformation around the C-C bond or Z conformations of the C=N bonds, to determine their relative energies and the energy barriers for interconversion.

Table 1: Predicted Optimized Geometrical Parameters for a Hydrazone Derivative (for illustrative purposes) This table presents data for Glyoxal bis(N-phenyl)osazone, as specific computational data for ethanedial dihydrazone is not readily available in the cited literature. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.48 | - | - |

| C=N | 1.29 | - | - |

| N-N | 1.37 | - | - |

| C-N-N | - | 117.5 | - |

| C-C-N | - | 122.0 | - |

| C-C-N-N | - | - | 180.0 |

This interactive table is based on data for a related compound and serves to illustrate the type of information obtained from geometry optimization.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. biomedres.us The calculation of vibrational frequencies serves two main purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental spectra. biomedres.us

For ethanedial dihydrazone, these calculations would predict the stretching frequencies for the N-H, C-H, C=N, N-N, and C-C bonds, as well as various bending and torsional modes. For instance, in hydrazone derivatives, the C=N stretching vibration is typically observed in the range of 1590-1610 cm⁻¹. researchgate.net Theoretical calculations for benzophenone (B1666685) hydrazone have shown good correlation with experimental IR spectra. uni-muenchen.de By comparing the calculated vibrational spectrum of ethanedial dihydrazone with its experimental IR and Raman spectra, a detailed and accurate assignment of the observed bands can be achieved.

Table 2: Illustrative Vibrational Frequencies for a Hydrazone Derivative This table shows typical calculated and experimental vibrational frequencies for a hydrazone compound to demonstrate the correlation. Specific data for ethanedial dihydrazone is not available in the provided sources.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3310 | 3304 |

| C-H stretch | 3040 | 3032 |

| C=N stretch | 1605 | 1597 |

| N-N stretch | 1125 | 1118 |

This interactive table illustrates the comparison between calculated and experimental vibrational data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. epstem.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.netfaccts.de

For ethanedial dihydrazone, FMO analysis would reveal the distribution of electron density in these key orbitals. It is expected that the HOMO would be primarily located on the nitrogen atoms of the hydrazone groups, reflecting their electron-donating character. wisc.edu The LUMO would likely be distributed over the π-system of the C=N bonds. The HOMO-LUMO energy gap would provide an estimate of the energy required for electronic excitation. For example, in a study of glyoxal bis(N-phenyl)osazone, the calculated HOMO and LUMO energies were -5.582 eV and -1.994 eV, respectively, resulting in an energy gap of 3.588 eV. researchgate.netfaccts.de A smaller energy gap generally implies higher reactivity. faccts.de

Table 3: Illustrative Frontier Molecular Orbital Energies for a Hydrazone Derivative Data from a study on Glyoxal bis(N-phenyl)osazone is used for illustrative purposes. researchgate.netfaccts.de

| Molecular Orbital | Energy (eV) |

| HOMO | -5.582 |

| LUMO | -1.994 |

| HOMO-LUMO Gap | 3.588 |

This interactive table shows typical HOMO-LUMO energy values derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govscience.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

In an MEP map of ethanedial dihydrazone, regions of negative potential (typically colored red or yellow) would indicate areas that are rich in electrons and susceptible to electrophilic attack. These would be expected around the lone pairs of the nitrogen atoms. researchgate.net Regions of positive potential (colored blue) would indicate electron-poor areas, which are prone to nucleophilic attack, likely around the hydrogen atoms of the amine groups. nih.gov The MEP map provides a clear and intuitive picture of the molecule's reactive sites. researchgate.net

DFT calculations, combined with vibrational frequency analysis, can be used to compute various thermochemical and thermodynamic parameters. These include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy of the molecule at a given temperature. Such calculations would allow for the prediction of the stability of ethanedial dihydrazone and its behavior in chemical reactions. For instance, by calculating the Gibbs free energy change for a reaction involving ethanedial dihydrazone, one could predict the spontaneity of the reaction under specific conditions.

Mechanistic Computational Studies

Theoretical and computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. For ethanedial dihydrazone and its derivatives, these methods offer profound insights into their reactivity, allowing researchers to understand and predict the outcomes of chemical transformations.

Elucidation of Reaction Pathways and Transition States

Understanding a chemical reaction requires mapping the entire journey from reactants to products, which includes identifying any short-lived intermediates and high-energy transition states. numberanalytics.comsolubilityofthings.com Computational chemistry excels at exploring the potential energy surface (PES) of a reaction, which charts the energy of a molecular system as its geometry changes. researchgate.net By locating the minima (reactants, intermediates, products) and the saddle points (transition states) on this surface, a complete reaction pathway can be constructed. numberanalytics.comresearchgate.net

Methods like Density Functional Theory (DFT) are frequently employed to calculate the geometries and energies of molecules along a reaction coordinate. rsc.orgresearchgate.net For complex systems or to observe rare events, accelerated molecular dynamics simulations can be used to automatically discover reaction pathways with minimal human intervention. nih.gov A transition state represents the highest energy point on a reaction pathway and is a critical configuration that determines the rate and selectivity of the reaction. numberanalytics.com

A pertinent example can be drawn from a detailed theoretical study on the reaction of formalhydrazone, a closely related and simpler hydrazone, with singlet oxygen. nih.gov This study, using high-level CCSD(T)//DFT calculations, elucidated several competing reaction pathways:

[2+2] Cycloaddition: This pathway proceeds through the formation of a diradical intermediate to yield a four-membered ring product, 3-amino-1,2,3-dioxazetidine. nih.gov

'Ene' Reaction: An alternative pathway involves the abstraction of a quasi-allylic hydrogen from the nitrogen atom, leading to the formation of hydroperoxymethyl diazene (B1210634). nih.gov

Zwitterionic Intermediates: The calculations also considered the reversible addition of singlet oxygen to the nitrogen atom, forming a zwitterionic intermediate. nih.gov

By calculating the energy barriers associated with the transition state of each pathway, researchers can predict which reaction is most likely to occur under given conditions. nih.gov

| Reaction Pathway | Key Intermediate/Transition State (TS) | Computed Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| [2+2] Cycloaddition | Diradical Intermediate TS | ~15-20 | 3-amino-1,2,3-dioxazetidine nih.gov |

| 'Ene' Reaction | Allylic Proton Abstraction TS | ~10-14 | Hydroperoxymethyl diazene nih.gov |

| Zwitterion Formation | N-Attack Zwitterion TS | ~25-30 | Reversible/Leads to other products nih.gov |

Analysis of Stereochemical Control in Reactions

Many molecules, including derivatives of ethanedial dihydrazone, can exist as stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. numberanalytics.com Computational studies are crucial for understanding and predicting the stereochemical outcome of reactions. archie-west.ac.uk The stereoselectivity of a reaction is determined by the relative energy barriers of the transition states leading to the different stereoisomeric products.

When a reaction occurs at a chiral center, the stereochemistry can be retained, inverted, or scrambled to form a mix of isomers, depending on the mechanism. lumenlearning.com For instance, a single-step reaction often leads to a specific stereochemical outcome (inversion or retention), whereas a multi-step reaction involving an achiral intermediate can result in a racemic mixture. lumenlearning.com

Computational modeling has been successfully applied to understand the origin of enantioselectivity in reactions involving chiral bis-hydrazone ligands derived from glyoxal (ethanedial). acs.org In studies of enantioselective cross-coupling reactions, it was found that the structure of the ligand plays a critical role in controlling the stereochemistry of the product. acs.org Computational analysis helps interpret these findings by modeling the transition states for the formation of different enantiomers. archie-west.ac.ukacs.org These models can reveal subtle steric and electronic interactions between the substrate, the catalyst, and the chiral ligand that favor one transition state over another, thereby leading to the preferential formation of one enantiomer. acs.org For example, preliminary mechanistic studies, supported by computational modeling, indicated that the reductive elimination step is likely the stereodetermining step in certain cross-coupling reactions. acs.org

| Ligand Substituent Type on Pyrrolidine Ring | Observed/Predicted Effect on Reactivity | Observed/Predicted Effect on Enantioselectivity | Computational Rationale |

|---|---|---|---|

| Electron-rich/neutral and unhindered aromatic groups | Higher reactivity | Higher enantioselectivity acs.org | Lower energy transition state for the major enantiomer due to favorable electronic interactions. acs.org |

| Electron-deficient aromatic groups | Lower reactivity | Lower enantioselectivity | Higher energy transition states and smaller energy difference between diastereomeric transition states. acs.org |

| Bulky/sterically hindered groups | Lower reactivity | Variable enantioselectivity | Steric clashes in the transition state destabilize the desired geometry for high selectivity. |

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as ethanedial dihydrazone) when bound to a second molecule (a receptor or macromolecule, such as a protein or DNA) to form a stable complex. iscientific.orgfrontiersin.org The primary goal is to predict the three-dimensional structure of the complex and estimate the strength of the interaction, often expressed as a binding energy or inhibition constant. frontiersin.org This method is invaluable in drug discovery and materials science for screening potential candidates and understanding their mechanism of action at a molecular level. iscientific.orgmdpi.com

Docking studies on dihydrazone derivatives have provided significant insights into their interactions with biological targets. For example, in a study investigating the anticancer potential of a series of dihydrazones, molecular docking was used to validate their DNA binding capabilities. nih.gov The results confirmed that the most active compounds bind to the minor groove of DNA, particularly in A-T rich regions, through surface binding interactions. nih.gov

In another line of research, the interaction of a novel hydrazone derivative with the transport protein bovine serum albumin (BSA) was investigated using spectroscopic methods and molecular docking. researchgate.net The computational results supported the experimental findings, showing that the hydrazone binds within a specific region of the protein known as Sudlow's site I. researchgate.net The primary forces driving this interaction were identified as hydrophobic interactions. researchgate.net Such studies are crucial for understanding how these compounds are transported and distributed in biological systems.

| Ligand Class | Target Macromolecule | Docking Software | Predicted Binding Site | Key Interactions | Research Finding |

|---|---|---|---|---|---|

| Dihydrazones | DNA | Not Specified | Minor Groove (A-T rich region) nih.gov | Surface binding interactions nih.gov | Validated DNA binding as a mechanism for anticancer activity. nih.gov |

| Hydrazone Derivative (DBH) | Bovine Serum Albumin (BSA) | Not Specified | Sudlow's Site I researchgate.net | Hydrophobic interactions researchgate.net | Elucidated the binding mechanism to a key transport protein. researchgate.net |

| N-substituted quinoline (B57606) 3-carbaldehyde hydrazone | Mycobacterial ATP synthase | AutoDock 4.2 iscientific.org | Enzyme Active Site | Hydrogen bonding, hydrophobic interactions | Identified potential anti-tubercular agents by predicting strong binding to a key bacterial enzyme. iscientific.org |

Reactivity and Mechanistic Studies of Ethanedial Dihydrazone

Condensation Reactions with Carbonyl Compounds

Hydrazones are well-established for their condensation reactions with carbonyl compounds such as aldehydes and ketones. This reactivity is a cornerstone of hydrazone chemistry, proceeding through a nucleophilic addition-elimination mechanism. In the case of ethanedial dihydrazone, both hydrazone moieties can potentially react with carbonyl compounds. The reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazone on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a new C=N bond, yielding an azine.

While specific studies detailing the condensation of ethanedial dihydrazone with a wide range of carbonyl compounds are not extensively documented, the general reactivity of hydrazones allows for predictable outcomes. For instance, the reaction with a simple ketone like acetone would be expected to yield a bis-azine derivative. Similarly, condensation with an aromatic aldehyde such as benzaldehyde would lead to the corresponding bis-azine.

Table 1: Predicted Products of Condensation Reactions of Ethanedial Dihydrazone with Carbonyl Compounds

| Carbonyl Compound | Predicted Product |

| Acetone | 2,2'-(ethane-1,2-diylidene)bis(1-isopropyldenehydrazine) |

| Benzaldehyde | 2,2'-(ethane-1,2-diylidene)bis(1-benzylidenehydrazine) |

| Cyclohexanone | 2,2'-(ethane-1,2-diylidene)bis(1-cyclohexylidenehydrazine) |

This table is generated based on the general reactivity of hydrazones and represents expected products.

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazone then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water generate the final azine product.

Oxidation Reactions and Cyclization Pathways

The oxidation of hydrazones is a powerful method for the synthesis of various heterocyclic compounds. These reactions often proceed through oxidative cyclization, where the hydrazone is oxidized to a reactive intermediate that subsequently undergoes intramolecular cyclization.

The oxidative cyclization of acylhydrazones is a common route to 1,3,4-oxadiazoles. wikipedia.orgresearchgate.net Similarly, the reaction of hydrazones with appropriate precursors can lead to the formation of 1,2,3-triazoles. pharmaguideline.comalfa-chemistry.com In the context of ethanedial dihydrazone, if it were first acylated and then subjected to oxidative conditions, it could theoretically serve as a precursor to bis-1,3,4-oxadiazoles.

The synthesis of 1,2,3-triazoles from hydrazones can be achieved through various methods, including copper-catalyzed reactions. pharmaguideline.comalfa-chemistry.com For ethanedial dihydrazone, a reaction with a suitable two-carbon synthon under oxidative conditions could potentially yield a bis-1,2,3-triazole.

The mechanism of oxidative cyclization of hydrazones to form heterocyclic compounds like 1,3,4-oxadiazoles typically involves the formation of a reactive intermediate. For N-acylhydrazones, the reaction can be initiated by a single electron transfer (SET) from the hydrazone to an oxidizing agent. wikipedia.org This generates a radical cation, which, after deprotonation and further oxidation, can form a nitrile imine intermediate. This intermediate then undergoes a 1,5-electrocyclization to yield the 1,3,4-oxadiazole ring. wikipedia.org

For the formation of 1,2,3-triazoles, a plausible mechanism involves the copper-catalyzed reaction of a hydrazone with a source of nitrogen. The reaction may proceed through the formation of a copper-triazolide intermediate, which is then protonated to give the final triazole product. pharmaguideline.comalfa-chemistry.com Another pathway involves the in-situ generation of an azide, which then undergoes a [3+2] cycloaddition with an alkyne derived from the hydrazone.

Reactions with Electrophilic Reagents

The nitrogen atoms of the hydrazone functional group in ethanedial dihydrazone are nucleophilic and can react with a variety of electrophiles. These reactions can include alkylation and acylation. While specific studies on ethanedial dihydrazone are limited, the general reactivity of hydrazones suggests that it would readily react with electrophilic reagents.

Alkylation with alkyl halides would be expected to occur at the terminal nitrogen atoms, leading to substituted hydrazone derivatives. Similarly, acylation with acyl chlorides or anhydrides would yield N-acylated products. The extent of substitution would depend on the stoichiometry of the reagents used.

Table 2: Potential Reactions of Ethanedial Dihydrazone with Electrophiles

| Electrophilic Reagent | Reagent Class | Expected Product Type |

| Methyl iodide | Alkylating Agent | N-methylated dihydrazone |

| Benzyl bromide | Alkylating Agent | N-benzylated dihydrazone |

| Acetyl chloride | Acylating Agent | N-acetylated dihydrazone |

| Benzoyl chloride | Acylating Agent | N-benzoylated dihydrazone |

This table presents hypothetical reactions based on the known reactivity of hydrazones.

Reactions with Nucleophilic Reagents

One of the most significant reactions of hydrazones with nucleophiles is the Wolff-Kishner reduction. wikipedia.orgbyjus.com This reaction converts the carbonyl group from which the hydrazone was derived into a methylene group under basic conditions. wikipedia.orgbyjus.com Since ethanedial dihydrazone is derived from glyoxal (B1671930) (an aldehyde), its treatment under Wolff-Kishner conditions would be expected to result in the formation of ethane.

The mechanism of the Wolff-Kishner reduction involves the deprotonation of the hydrazone by a strong base (like potassium hydroxide) to form a hydrazone anion. byjus.com This anion then undergoes a series of proton transfer and elimination steps, leading to the formation of a carbanion and the evolution of nitrogen gas. The carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to give the final alkane product. byjus.com

Table 3: The Wolff-Kishner Reduction of Ethanedial Dihydrazone

| Reactant | Reagents | Product |

| Ethanedial dihydrazone | KOH, heat | Ethane |

This reaction is a classic example of the reduction of a hydrazone.

Tautomerism Studies (e.g., Keto-Enol, Azo-Hydrazone Tautomerism)

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Hydrazones can exhibit both keto-enol and azo-hydrazone tautomerism.

Keto-Enol Tautomerism: Similar to aldehydes and ketones with α-hydrogens, hydrazones can potentially exhibit a form of tautomerism analogous to keto-enol tautomerism, often referred to as hydrazone-enehydrazine tautomerism. masterorganicchemistry.comlibretexts.orgresearchgate.net In this equilibrium, a proton migrates from the nitrogen atom to the carbon atom, and the C=N double bond shifts to a C=C double bond, forming an enehydrazine. For ethanedial dihydrazone, this would result in a bis-enehydrazine tautomer. Generally, the hydrazone form is more stable. masterorganicchemistry.comlibretexts.orgresearchgate.net